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molecular formula C6H12N2O B3050208 4-Methyl-1,4-diazepan-2-one CAS No. 24286-84-8

4-Methyl-1,4-diazepan-2-one

Cat. No. B3050208
M. Wt: 128.17 g/mol
InChI Key: AIRVCSGEUIGZQP-UHFFFAOYSA-N
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Patent
US03968104

Procedure details

A solution of 750 g of N-methyl-N-(2-cyanoethyl)glycine ethyl ester (prepared from methylaminopropionitrile and ethyl chloroacetate) in 1 liter of ethanol is hydrogenated in the presence of 60 g of Raney cobalt in an autoclave at a temperature of from 80° to 90°C and under a pressure of 100 to 120 atms. of hydrogen. The calculated quantity of hydrogen has been absorbed after about 1 hour. The hydrogenated solution is filtered off from the catalyst. The solid residue left after the ethanol has been evaporated is freed from any greases adhering to it by means of a little ethyl acetate, and the white product, which does not show any tendency towards discoloration in air, is fractionated in a high vacuum with 5 g of sodium methoxide. 424 g of 1-N-methyl-hexahydro-1,4-diazepin-3-one melting at 91°C are obtained.
Name
N-methyl-N-(2-cyanoethyl)glycine ethyl ester
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]([CH3:11])[CH2:7][CH2:8][C:9]#[N:10])C.[H][H]>C(O)C.[Co]>[CH3:11][N:6]1[CH2:7][CH2:8][CH2:9][NH:10][C:4](=[O:3])[CH2:5]1

Inputs

Step One
Name
N-methyl-N-(2-cyanoethyl)glycine ethyl ester
Quantity
750 g
Type
reactant
Smiles
C(C)OC(CN(CCC#N)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Four
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The calculated quantity of hydrogen has been absorbed after about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hydrogenated solution is filtered off from the catalyst
WAIT
Type
WAIT
Details
The solid residue left after the ethanol
CUSTOM
Type
CUSTOM
Details
has been evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 424 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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